molecular formula C5H14ClNO3 B13712364 O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl

O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl

Cat. No.: B13712364
M. Wt: 171.62 g/mol
InChI Key: KVFFEOIWJDSJKI-UHFFFAOYSA-N
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Description

O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl is a hydroxylamine derivative characterized by a polyethylene glycol (PEG)-like side chain. This compound is widely utilized in pharmaceutical synthesis as a ligation auxiliary or intermediate, particularly in the preparation of modified peptides and small-molecule drugs. Its structure includes a hydroxylamine group (-NHOH) linked to a methoxyethoxyethyl chain, which enhances solubility and stability in aqueous and organic solvents. The compound is synthesized via condensation reactions, such as coupling 2-(2-methoxyethoxy)ethanol with hydroxylamine using carbodiimide-based reagents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) and hydroxybenzotriazole (HOBt) as activators .

Properties

Molecular Formula

C5H14ClNO3

Molecular Weight

171.62 g/mol

IUPAC Name

O-[2-(2-methoxyethoxy)ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C5H13NO3.ClH/c1-7-2-3-8-4-5-9-6;/h2-6H2,1H3;1H

InChI Key

KVFFEOIWJDSJKI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCON.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Hydroxylamine and Alkylation of Acetone Derivatives

Method Overview:

This approach involves the initial formation of hydroxylamine derivatives, followed by methylation and subsequent functionalization to yield the target compound. The process is characterized by mild reaction conditions, typically performed at controlled temperatures to optimize yield and purity.

Key Steps:

  • Step A: Formation of hydroxylamine sodium salt by reacting hydroxylamine sulfate with acetone derivatives in aqueous media under stirring and heating to approximately 40°C. This step often involves the removal of inorganic salts such as sodium sulfate via filtration or phase separation (see,).

  • Step B: Methylation of hydroxylamine sodium salt using methylating agents like methyl chloride or dimethyl sulfate in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP). The reaction is conducted at 20–50°C, with careful temperature control to prevent side reactions.

  • Step C: Hydrolysis and purification of methylated hydroxylamine to obtain the desired O-methylhydroxylamine hydrochloride. This involves acidification, crystallization, and washing steps to isolate the product with high purity.

Reaction Equation:

$$
\text{Hydroxylamine} + \text{Methylating Agent} \rightarrow \text{O-Methylhydroxylamine}
$$

Followed by:

$$
\text{O-Methylhydroxylamine} + \text{Chloromethane} \rightarrow \text{O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine hydrochloride}
$$

Operational Conditions:

Parameter Conditions
Temperature 20–50°C during methylation
Solvent NMP, ethanol, or water
Methylating agents Methyl chloride, dimethyl sulfate
Reaction time 1–5 hours

Synthesis Using Hydroxylamine Hydrochloride and Ethylene Glycol Derivatives

Method Overview:

This route involves reacting hydroxylamine hydrochloride with ethylene glycol derivatives, such as 2-methoxyethanol, under controlled conditions to form the target compound.

Key Steps:

  • Step A: React hydroxylamine hydrochloride with 2-methoxyethanol in an aqueous or alcoholic medium at elevated temperatures (~50°C). This facilitates nucleophilic substitution, forming the intermediate O-[2-(2-methoxyethoxy)ethyl]hydroxylamine .

  • Step B: The intermediate is then converted into the hydrochloride salt via treatment with hydrochloric acid, followed by purification through crystallization.

Reaction Equation:

$$
\text{Hydroxylamine hydrochloride} + \text{2-Methoxyethanol} \rightarrow \text{O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine hydrochloride}
$$

Operational Conditions:

Parameter Conditions
Temperature 50°C
Solvent Water or ethanol
Acid Hydrochloric acid
Reaction time 2–4 hours

Alternative Route: Multi-Component Synthesis via Chlorination and Methylation

Method Overview:

This method, derived from patent literature, involves chlorination of acetone derivatives followed by methylation and hydrolysis to produce hydroxylamine derivatives, which are then converted into the target compound.

Key Steps:

  • Chlorination: Acetone reacts with chlorine gas or chlorinating agents to form chloroisonitrosoacetone, which is then hydrolyzed to hydroxylamine derivatives.

  • Methylation: The hydroxylamine intermediate undergoes methylation with methyl iodide or dimethyl sulfate under controlled temperature conditions.

  • Hydrolysis & Salt Formation: The methylated product is hydrolyzed with acid, then neutralized with alkali to precipitate the hydrochloride salt.

Reaction Equation:

$$
\text{Acetone} + \text{Cl}2 + \text{HNO}3 \rightarrow \text{Chloroisonitrosoacetone} \rightarrow \text{Hydroxylamine derivative} \rightarrow \text{O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine hydrochloride}
$$

Operational Conditions:

Parameter Conditions
Chlorination temperature 0–50°C
Methylation 30–50°C with methyl iodide or dimethyl sulfate
Hydrolysis 50–100°C for 1–4 hours

Summary of Key Data

Method Raw Materials Main Reaction Steps Typical Conditions Yield Remarks
Hydroxylamine + methyl chloride Hydroxylamine sulfate, methyl chloride Methylation, hydrolysis 20–50°C, 1–5h High Milder, safer, more suitable for industrial scale
Hydroxylamine hydrochloride + 2-methoxyethanol Hydroxylamine hydrochloride, 2-methoxyethanol Nucleophilic substitution 50°C, 2–4h Moderate Direct, fewer hazardous reagents
Chlorination + methylation Acetone, chlorine, methyl iodide Chlorination, methylation, hydrolysis 0–100°C Variable Complex, environmental concerns

Chemical Reactions Analysis

Types of Reactions: MFCD34178959 undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Organic Synthesis

Reducing Agent
O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine hydrochloride serves as a potent reducing agent in organic synthesis. It is particularly effective in the preparation of oximes from aldehydes and ketones. This transformation is crucial in synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Oximes
The compound is utilized to synthesize oximes, which are important intermediates in the production of pharmaceuticals. For instance, it can be used to convert carbonyl compounds into their corresponding oximes, facilitating further chemical transformations .

Pharmaceutical Applications

Anticancer Drugs
O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine hydrochloride is involved in the synthesis of several anticancer agents. Its derivatives are utilized in the development of drugs like hydroxyurea, which is used in cancer treatment due to its ability to inhibit DNA synthesis .

Sulfa Drugs Production
The compound also plays a role in the production of sulfa drugs, such as sulfamethoxazole. These drugs are vital for treating bacterial infections and are synthesized using hydroxylamine derivatives .

Analytical Chemistry

Microanalysis of Organic Compounds
In analytical chemistry, O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine hydrochloride is employed for the microanalysis of aldehydes and ketones. It aids in detecting these compounds through various analytical techniques, enhancing the precision of chemical analyses .

Depolarization Agent
The compound acts as a depolarization agent in electroanalysis, which is essential for improving the accuracy of electrochemical measurements. This application is particularly relevant in studies involving redox reactions and sensor development .

Industrial Applications

Synthetic Rubber Industry
In the synthetic rubber industry, O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine hydrochloride is used as a non-coloring short-term stop agent. This application helps in controlling polymerization processes without affecting the color of the final product .

Dyes and Pigments Production
The compound contributes to the production of dyes and pigments, where it acts as a reducing agent to facilitate various chemical reactions involved in dye synthesis .

Case Studies and Research Findings

Application AreaCase Study ReferenceKey Findings
Organic Synthesis Effective in synthesizing oximes from aldehydes
Pharmaceutical Key intermediate for anticancer drugs like hydroxyurea
Analytical Chemistry Used for microanalysis of aldehydes and ketones
Industrial Applications Non-coloring agent in synthetic rubber production

Mechanism of Action

The mechanism of action of MFCD34178959 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Biological Activity

O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a hydroxylamine functional group, which is known for its reactivity and potential biological applications. Its synthesis typically involves the alkylation of hydroxylamine with appropriate ether derivatives, allowing for the introduction of the methoxyethoxy group.

  • Antioxidant Properties : Hydroxylamines are recognized for their ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress.
  • Enzyme Inhibition : The compound may interact with various enzymes, including those involved in metabolic pathways, thereby influencing cellular functions and signaling.

Pharmacological Effects

  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of hydroxylamines, which may be beneficial in conditions like neurodegenerative diseases.

In Vitro Studies

A study published in MDPI examined various derivatives of hydroxylamines and their biological activity against cancer cell lines. The results indicated that certain hydroxylamine derivatives displayed significant cytotoxicity with IC50 values in the micromolar range, suggesting that this compound could have similar effects .

In Vivo Studies

Animal studies have demonstrated that high doses of related compounds can lead to hepatotoxicity, highlighting the need for careful dose management when considering therapeutic applications . The no-observed-adverse-effect level (NOAEL) was determined to be 400 mg/kg/day in a related study, indicating a threshold for safe usage .

Data Tables

Study Cell Line IC50 Value (µM) Effect
Study 1MCF-715.63Cytotoxic
Study 2A5490.12 - 2.78Antiproliferative
Study 3SK-MEL-20.65Induces Apoptosis

Comparison with Similar Compounds

O-(2-Fluoroethyl)hydroxylamine HCl

  • Molecular Formula: C₂H₇ClFNO
  • Molecular Weight : 115.53 g/mol
  • Key Differences :
    • Contains a fluorine atom in place of the methoxyethoxy group, increasing electronegativity and altering reactivity.
    • Exhibits higher lipophilicity compared to O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl, making it suitable for hydrophobic reaction environments .

O-(2-[3-(Trifluoromethyl)phenoxy]ethyl)hydroxylamine HCl

  • Molecular Formula: C₉H₁₀ClF₃NO₂
  • Molecular Weight : 273.63 g/mol
  • Key Differences: Incorporates a trifluoromethylphenoxy group, which enhances metabolic stability and resistance to enzymatic degradation. Demonstrated utility in synthesizing fluorinated drug candidates targeting kinase inhibition .

O-Methylhydroxylamine HCl (Methoxyamine HCl)

  • Molecular Formula : CH₃NHOH·HCl
  • Molecular Weight : 83.52 g/mol
  • Key Differences :
    • Simplified structure lacking the PEG-like chain, resulting in reduced solubility in polar solvents.
    • Primarily used in oxime ligation reactions and as a nucleophile in heterocyclic synthesis .

Physicochemical Properties and Reactivity

Compound Solubility (H₂O) LogP Stability (pH 7.4, 25°C) Key Applications
This compound High -0.82 >24 hours Peptide modification, antitumor drug intermediates
O-(2-Fluoroethyl)hydroxylamine HCl Moderate 0.45 ~12 hours Radiolabeling, PET tracer synthesis
O-Methylhydroxylamine HCl Low 0.12 <8 hours Oxime formation, heterocyclic chemistry

Q & A

Q. What are the standard synthetic routes for O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl, and what critical parameters influence yield?

Methodological Answer: The compound is typically synthesized via O-alkylation of hydroxylamine derivatives using reagents like 2-(2-methoxyethoxy)ethyl chloride. Key parameters include:

  • Temperature control (20–40°C) to prevent side reactions.
  • Solvent selection (e.g., anhydrous THF or DMF) to enhance nucleophilicity .
  • Stoichiometric ratios of hydroxylamine to alkylating agent (1:1.2 molar ratio) to maximize yield .
    Purification often involves recrystallization from ethanol/water mixtures, with yields averaging 65–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the methoxyethoxy chain (δ 3.2–3.6 ppm for methylene and methoxy groups) and hydroxylamine moiety (δ 5.1 ppm) .
  • FT-IR : Identify N–O stretches (~930 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
  • HPLC-MS : Assess purity (>98%) and detect trace by-products using C18 columns with 0.1% formic acid in acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like N-alkylated impurities?

Methodological Answer:

  • pH control : Maintain mildly acidic conditions (pH 4–5) to protonate the hydroxylamine, reducing undesired N-alkylation .
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before by-product formation .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .

Q. How should researchers address contradictions in reported stability data under varying pH conditions?

Methodological Answer:

  • Controlled stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers ranging from pH 1–10. Monitor decomposition via HPLC .
  • Mechanistic analysis : Use LC-MS to identify degradation products (e.g., cleavage of the ether chain at pH < 2 or oxidation at pH > 8) .
  • Storage recommendations : Store lyophilized solid at –20°C under argon to prevent hydrolysis and oxidation .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity validation : Ensure batch-to-batch consistency using orthogonal methods (NMR, elemental analysis) to exclude confounding impurities .
  • Bioassay controls : Include reference standards (e.g., methoxyamine HCl) to calibrate activity measurements .
  • Structural analogs : Compare activity with derivatives (e.g., O-methylhydroxylamine HCl) to isolate structure-activity relationships .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility profiling : Use shake-flask methods with UV/Vis quantification. The compound shows higher solubility in polar aprotic solvents (DMF, DMSO) due to ether-oxygen hydrogen bonding .
  • Contradiction source : Variations may arise from residual moisture in solvents, which increases solubility in hydrophobic media (e.g., chloroform) .

Q. Why do computational models disagree with experimental logP values?

Methodological Answer:

  • Model limitations : Many algorithms underestimate the hydrophilic contribution of the hydroxylamine group.
  • Experimental validation : Measure logP via octanol/water partitioning with potentiometric titration, yielding experimental values ~0.8–1.2 .

Experimental Design Considerations

Q. Designing a kinetic study for hydroxylamine reactivity: What controls are essential?

Methodological Answer:

  • Blank reactions : Exclude solvent or catalyst effects by running parallel reactions without the alkylating agent.
  • Oxygen exclusion : Use degassed solvents and Schlenk lines to prevent oxidation artifacts .
  • Isotopic labeling : Incorporate ¹⁵N-hydroxylamine to track reaction pathways via NMR .

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